4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
This compound features a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 8, and a 4-bromobenzamide moiety at position 2. The pyrido-pyrimidinone scaffold is a fused heterocyclic system combining pyridine and pyrimidinone rings, which is structurally distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
4-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFVQNETNWBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated intermediate with the appropriate amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with varied properties.
Biology
Research indicates significant potential in biological applications:
- Antimicrobial Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties against various bacterial strains. For example, compounds similar to this have demonstrated effective inhibition rates against Gram-positive and Gram-negative bacteria.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-bromo-N-(2,8-dimethyl-4-oxo...) | E. coli, S. aureus | MIC = 1.27 µM |
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For instance, it has been evaluated against human colorectal carcinoma cell lines (HCT116), showing promising results.
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 4-bromo-N-(2,8-dimethyl-4-oxo...) | HCT116 | IC50 = 5.85 µM |
Medicine
The compound is under investigation for its potential as a therapeutic agent for various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting diseases such as cancer and infections.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments. Its unique chemical properties allow for innovative applications in material science.
Case Study 1: Antimicrobial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various derivatives of pyrido[1,2-a]pyrimidines for their antimicrobial efficacy. The study highlighted that certain derivatives exhibited significant inhibition against multiple bacterial strains, reinforcing the potential of compounds like 4-bromo-N-(2,8-dimethyl-4-oxo...) as antimicrobial agents .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, researchers investigated the effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: Pyrido[1,2-a]pyrimidinone core (C₁₈H₁₅BrN₃O₂, MW ≈ 385 g/mol) with methyl and bromobenzamide substituents.
- Patent Example 53 (): Pyrazolo[3,4-d]pyrimidine fused with a chromenone (benzopyranone) system (C₃₁H₂₃F₂N₅O₃, MW ≈ 589.1 g/mol) . Key Differences:
- Heterocycle: Pyrido-pyrimidinone vs. pyrazolo-pyrimidine-chromenone.
- Substituents : Bromine (target) vs. fluorine and isopropyl groups (Example 53).
- Molecular Weight: The target is lighter (≈385 vs.
Substituent Effects
Physicochemical Properties
- Melting Point: Example 53 exhibits a melting point of 175–178°C .
- Synthetic Routes : Example 53 uses Suzuki-Miyaura coupling with a boronic acid and Pd catalyst . The target compound may employ similar cross-coupling strategies, though direct evidence is lacking.
Biological Activity
4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic compound belonging to the class of heterocyclic compounds. Its structure features a pyrido[1,2-a]pyrimidine core and a benzamide moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₇H₁₄BrN₃O₂
- Molecular Weight : 368.22 g/mol
- CAS Number : 946336-01-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, leading to reduced cellular proliferation in cancer cells .
- Receptor Modulation : It potentially acts on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, particularly non-small cell lung cancer (NSCLC) .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF7 (breast cancer) and various NSCLC lines.
- Results : In vitro assays demonstrated that the compound effectively inhibited cell growth with IC50 values ranging from 10 to 25 µM across different cell types .
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies conducted using the turbidimetric method revealed that it possesses effective inhibitory concentrations comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Structure | FGFR1 inhibitor | 15 |
| 4-bromo-N-(2-methylphenyl)benzamide | Structure | Anticancer | 20 |
| 4-bromo-N-(2,8-dimethylpyrido[1,2-a]pyrimidin)benzamide | Structure | Antimicrobial | 18 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical trials:
- Study on NSCLC Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in NSCLC cells via modulation of apoptotic pathways .
- Antimicrobial Efficacy : Another study reported its effectiveness against resistant bacterial strains, suggesting potential for development into a novel antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
